molecular formula C7H5N3O2 B3354730 2-Methyl-5-nitronicotinonitrile CAS No. 60915-14-2

2-Methyl-5-nitronicotinonitrile

Cat. No.: B3354730
CAS No.: 60915-14-2
M. Wt: 163.13 g/mol
InChI Key: ZLWBUQGQPBGMRI-UHFFFAOYSA-N
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Description

2-Methyl-5-nitronicotinonitrile is a heterocyclic compound with the molecular formula C7H5N3O2 and a molecular weight of 163.13 g/mol . It is a derivative of nicotinonitrile, characterized by the presence of a methyl group at the 2-position and a nitro group at the 5-position of the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-methyl-5-nitropyridine with cyanogen bromide under basic conditions . The reaction is usually carried out in an organic solvent such as acetonitrile, with a base like sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of 2-Methyl-5-nitronicotinonitrile may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-nitronicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Acidic or basic hydrolysis conditions.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: 2-Methyl-5-aminonicotinonitrile.

    Reduction: 2-Methyl-5-nicotinic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-5-nitronicotinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitronicotinonitrile involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The nitrile group can also participate in nucleophilic addition reactions, leading to the formation of new bonds and the modification of biological molecules .

Comparison with Similar Compounds

  • 2-Chloro-5-nitropyridine-3-carbonitrile
  • 5-Bromo-3-nitropyridine-2-carbonitrile
  • 2-Methyl-5-nitronicotinamide

Comparison: 2-Methyl-5-nitronicotinonitrile is unique due to the presence of both a methyl and a nitro group on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for a diverse range of chemical transformations and applications .

Properties

IUPAC Name

2-methyl-5-nitropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c1-5-6(3-8)2-7(4-9-5)10(11)12/h2,4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWBUQGQPBGMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50516909
Record name 2-Methyl-5-nitropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50516909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60915-14-2
Record name 2-Methyl-5-nitropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50516909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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